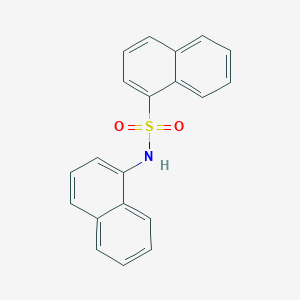

N-(1-naphthyl)-1-naphthalenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-naphthyl)-1-naphthalenesulfonamide is a useful research compound. Its molecular formula is C20H15NO2S and its molecular weight is 333.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Naphthalene sulfonamide derivatives, including N-(1-naphthyl)-1-naphthalenesulfonamide, have been investigated for their potential anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves cell cycle arrest and interaction with specific cellular targets related to cancer progression.

- Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of naphthalene sulfonamides on U-251 glioblastoma cells, revealing an IC50 value of approximately 7.7 µM, indicating significant cytotoxicity against these cancer cells .

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalene sulfonamides as selective inhibitors of FABP4, which is implicated in metabolic disorders such as obesity and diabetes. These compounds demonstrate promising binding affinities, making them potential candidates for therapeutic interventions in metabolic diseases.

- Case Study: FABP4 Inhibition

In vitro assays showed that certain naphthalene sulfonamide derivatives exhibited IC50 values below 1 µM against FABP4, highlighting their potential for drug development targeting metabolic pathways .

Analytical Chemistry Applications

Quantitative Analysis of Nitrates and Nitrites

this compound is widely used in colorimetric assays for the quantitative determination of nitrate and nitrite levels in environmental samples. The compound participates in diazo coupling reactions, forming colored azo dyes that can be measured spectrophotometrically.

- Methodology Overview

The process involves treating a sample with hydrochloric acid to generate nitrous acid, followed by the addition of sulfanilamide and this compound. The resulting azo dye's intensity correlates with the concentration of nitrite ions present .

| Parameter | Value |

|---|---|

| Detection Method | Colorimetry |

| Sample Types | Water, Blood |

| Reaction Type | Diazo Coupling |

Antimicrobial Properties

Naphthalene sulfonamides have shown significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Their mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.

- Case Study: Antibacterial Efficacy

A comprehensive evaluation demonstrated that naphthalene sulfonamide derivatives could inhibit the growth of multidrug-resistant strains of bacteria, with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics .

| Compound | Activity Type | MIC (µg/mL) | Comments |

|---|---|---|---|

| This compound | Antimicrobial | <10 | Effective against MRSA |

Structural Insights and Mechanisms

The structural characteristics of this compound contribute to its biological activity. The naphthalene moiety enhances lipophilicity and facilitates interactions with biological targets.

Eigenschaften

Molekularformel |

C20H15NO2S |

|---|---|

Molekulargewicht |

333.4g/mol |

IUPAC-Name |

N-naphthalen-1-ylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C20H15NO2S/c22-24(23,20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14,21H |

InChI-Schlüssel |

UOBPZRTXRJMRLU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.